9H-carbazol-9-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
17223-86-8 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
carbazol-9-amine;hydrochloride |
InChI |
InChI=1S/C12H10N2.ClH/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;/h1-8H,13H2;1H |
InChI Key |
XWJQUMAPQKNMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9h Carbazol 9 Amine Hydrochloride
Diverse Synthetic Routes to 9H-Carbazol-9-amine Hydrochloride and Related Carbazole (B46965) Derivatives
The construction of the 9-aminocarbazole scaffold can be achieved through several distinct pathways, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions. These methods can be broadly categorized into conventional multistep syntheses and transition metal-catalyzed coupling reactions.
Conventional Multistep Organic Synthesis Strategies
Traditional organic synthesis provides a foundational framework for the preparation of 9-aminocarbazole derivatives. These methods often involve the sequential introduction and transformation of functional groups on the carbazole core.
The nitrogen atom at the 9-position of the carbazole ring, while not strongly nucleophilic, can undergo acylation with suitable reagents. This reaction is a common strategy to introduce a nitrogen-containing substituent that can be further elaborated to an amino group. Typically, carbazole is first deprotonated with a base to form the more nucleophilic carbazolide anion, which then reacts with an acylating agent.
A traditional method for producing N-acyl carbazoles involves the reaction of 9H-carbazoles with acyl chlorides or similar activated acyl derivatives in the presence of a base. nih.gov The resulting N-acylcarbazole can then, in principle, be subjected to hydrolysis to yield the corresponding amine, which can be subsequently converted to the hydrochloride salt. For instance, the reaction of carbazole with bromoacetyl bromide in the presence of pyridine (B92270) and dichloromethane (B109758) leads to the formation of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. asianpubs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield (%) |
| 9H-Carbazole | Acyl chlorides | Base | Various | N-Acyl carbazole | - |
| 9-Ethylcarbazole-3-amine | Bromoacetyl bromide | Pyridine | Dichloromethane | 2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | - |
Further hydrolysis and salt formation steps would be required to obtain this compound from these intermediates.
A classical approach to introduce an amino group onto an aromatic ring involves nitration followed by reduction. While C-nitration of carbazole is more common, N-amination can be achieved through the formation of an N-nitroso or N-nitro intermediate, followed by reduction.
One reported method involves the synthesis of 9-aminocarbazole from carbazole by first reacting it with sodium nitrite (B80452) (NaNO2) in acetic acid to form 9-nitrosocarbazole. nih.gov The subsequent reduction of the nitroso group with zinc powder in acetic acid and ethanol (B145695) yields 9-aminocarbazole. nih.gov This amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| Carbazole | NaNO₂ in Acetic Acid | Zn in Acetic Acid/Ethanol | 9-Aminocarbazole |
The final product can be converted to this compound by treatment with HCl.
Condensation reactions provide a powerful tool for the construction of complex carbazole derivatives. These reactions often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single step or a tandem sequence.
A notable example is the transition-metal-free tandem annulation reaction for the synthesis of functionalized 3-hydroxycarbazoles. This method involves the condensation of readily available 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones with various β-ketoesters or 1,3-diaryl-2-propanones. rsc.orgglobalresearchonline.net The reaction proceeds via an intramolecular conjugate addition of an enolate to the nitro group, followed by an in situ N-O bond cleavage under non-reductive conditions. rsc.orgglobalresearchonline.net While this method does not directly yield 9-aminocarbazole, it showcases the versatility of condensation reactions in building the carbazole framework from nitro-containing precursors. rsc.orgglobalresearchonline.net
Another relevant condensation involves the reaction of a carbohydrazide (B1668358) derivative of carbazole. For instance, 3-(9H-carbazol-9-yl)propanehydrazide can be condensed with various electrophiles like isatin (B1672199) or 3-methyl-1-phenyl-1H-pyrazole-4,5-dione to form more complex carbazole-containing heterocyclic systems. nih.gov
| Reactant 1 | Reactant 2 | Base/Conditions | Product | Yield (%) |
| 2-Nitrochalcone | Allyl 3-oxobutanoate | - | Substituted carbazole | 75 |
| 2-Nitrochalcone | Ethyl 3-oxopentanoate | - | Substituted carbazole | 73 |
| 2-Nitrochalcone | 3-Oxo-4-phenylbutanoate | - | Substituted carbazole | 78 |
A direct and efficient method for the N-amination of carbazole utilizes hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. This electrophilic amination reagent reacts with the carbazolide anion to form the N-N bond directly.
In a typical procedure, carbazole is dissolved in a solvent like dimethylformamide (DMF) and treated with a strong base, such as potassium hydroxide, at low temperatures to generate the potassium salt of carbazole. nih.gov The subsequent addition of hydroxylamine-O-sulfonic acid results in the formation of 9H-carbazol-9-amine. nih.gov The product can be isolated after an aqueous workup and extraction, and then converted to the hydrochloride salt.
| Starting Material | Base | Aminating Agent | Solvent | Product |
| Carbazole | Potassium Hydroxide | Hydroxylamine-O-sulfonic Acid | Dimethylformamide | 9H-Carbazol-9-amine |
The product is typically obtained as a mixture with unreacted carbazole and requires purification. Subsequent treatment with HCl provides the hydrochloride salt.
Transition Metal-Catalyzed Coupling Approaches
Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a highly efficient means of forming C-N bonds. Catalysts based on palladium, copper, and other metals have been successfully employed in the synthesis of N-substituted carbazoles.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of amines and related compounds. prepchem.com These methods can be applied to the synthesis of N-aryl carbazoles, which could potentially be precursors to 9-aminocarbazole derivatives through further transformations. prepchem.comacs.orgnih.gov For instance, palladium catalysts can promote the N-arylation of anilines with aryl triflates, which is then followed by an oxidative coupling to form the carbazole ring in a one-pot synthesis. globalresearchonline.net
Copper-catalyzed Ullmann-type reactions have also been extensively used for the N-arylation of carbazoles with aryl halides. rsc.org These reactions are often carried out at elevated temperatures and can be facilitated by the use of ligands. Furthermore, rhodium and iridium catalysts have been employed in the synthesis of carbazoles through intramolecular C-H amination reactions. organic-chemistry.org For example, an iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls can produce N-H carbazoles.
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |
| Palladium(II) acetate/Ligand | Aniline | Aryl triflate | N-arylation/Oxidative coupling |
| Copper(I) iodide | Carbazole | Aryl halide | Ullmann condensation |
| Rhodium(III) acetate | ortho-Substituted aryl sulfilimine | - | Intramolecular C-H amination |
| Iridium/Copper cocatalyst | 2-Aminobiphenyl | - | Dehydrogenative cyclization |
These transition metal-catalyzed methods offer high efficiency and functional group tolerance, providing access to a wide range of substituted carbazole derivatives.
Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Coupling)
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a cornerstone for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of aromatic amines. wikipedia.orgnih.gov This reaction facilitates the coupling of amines with aryl halides, a process that has largely superseded harsher, more traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated product. wikipedia.orgyoutube.com
In the context of carbazole chemistry, the Buchwald-Hartwig amination is instrumental for the synthesis of N-arylcarbazoles. Investigations into the palladium-catalyzed amination of hindered aryl halides with 9H-carbazole have demonstrated the efficacy of this method. epa.gov For instance, the coupling of ortho-substituted hindered aryl bromides or chlorides with 9H-carbazole has been successfully achieved using a combination of a palladium precursor like Pd2(dba)3, specific Buchwald ligands, and a suitable base such as lithium tert-butoxide (LiOtBu) or lithium hexamethyldisilazide (LHMDS). epa.gov
The choice of ligand is crucial for the success of these reactions, especially when dealing with sterically demanding substrates. Bulky N-heterocyclic carbene (NHC) ligands, such as IPr*OMe, have shown comparable or even superior activity to traditional Buchwald phosphine (B1218219) ligands in the amination of challenging substrates like 1-bromo- or 1-chloronaphthalene (B1664548) and 2-bromo-1,1′-biphenyl with 9H-carbazole. epa.gov The development of specialized phosphine ligands, for example, those based on a 2-(9H-carbazol-9-yl)phenyl scaffold, has enabled the efficient synthesis of highly sterically hindered tetra-ortho-substituted diarylamines with excellent yields. researchgate.net
A notable application of this methodology is the one-pot synthesis of 9H-carbazoles through a palladium-catalyzed tandem reaction that combines a Buchwald-Hartwig amination with a direct arylation step. organic-chemistry.org This approach, often enhanced by microwave irradiation, allows for the efficient construction of the carbazole core from readily available anilines and 1,2-dihaloarenes. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Amination Reactions Involving Carbazole Derivatives
| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |
| 1-Bromo-naphthalene | 9H-Carbazole | Pd2(dba)3, Buchwald ligand, LiOtBu | 9-(1-Naphthyl)-9H-carbazole | Satisfactory | epa.gov |
| 2-Bromo-1,1′-biphenyl | 9H-Carbazole | Pd2(dba)3, IPr*OMe, LiOtBu | 9-(1,1'-Biphenyl-2-yl)-9H-carbazole | Satisfactory | epa.gov |
| 3-Chloroanisole | Aniline | P1 precatalyst, NaOtBu | N-(3-methoxyphenyl)aniline | - | nih.gov |
| Aryl Bromides | Various secondary amines | Pd precatalyst, phosphine ligand | Star-shaped organic semiconductors | Good | acs.org |
Photoinitiated and "Transition-Metal-Free" Cyclization Reactions
While palladium catalysis is a dominant strategy, alternative methods for forming the carbazole ring system are continuously being explored. Among these, photoinitiated and so-called "transition-metal-free" cyclization reactions represent a growing area of interest, offering potentially milder and more sustainable synthetic routes.
Mechanistic Investigations of Photostimulated Intramolecular C-N Bond Formation
Mechanistic studies are crucial to understanding and optimizing these photochemical transformations. While specific detailed mechanistic investigations on the photostimulated intramolecular C-N bond formation starting directly from this compound are not extensively detailed in the provided search results, the broader principles of photochemical cyclizations in related systems can be inferred. These reactions often proceed through highly reactive intermediates such as radicals or nitrenes, generated by the absorption of light. The subsequent intramolecular cyclization leads to the formation of the new C-N bond, ultimately yielding the carbazole core. The efficiency and regioselectivity of such reactions are highly dependent on the substitution pattern of the starting material, the solvent, and the wavelength of light used. Further research in this area is needed to fully elucidate the mechanistic pathways and expand the synthetic utility of these methods for carbazole synthesis.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org This technology has been successfully applied to the synthesis of carbazole derivatives, including those derived from 9H-carbazole-9-amine hydrochloride. organic-chemistry.orgresearchgate.net
A significant example is the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org This palladium-catalyzed tandem reaction, which integrates a Buchwald-Hartwig amination and a direct arylation, is significantly enhanced by microwave irradiation. organic-chemistry.org Under optimized conditions using a magnetically recoverable palladium nanocatalyst, the reaction time is drastically reduced to as little as 25 minutes at 180°C, while maintaining high yields and excellent functional group tolerance. organic-chemistry.org The use of a recyclable catalyst further enhances the green credentials of this methodology. organic-chemistry.org
Microwave irradiation has also been effectively employed for the N-alkylation of carbazoles with bromoesters to produce 9H-carbazole-9-carboxylic acids. researchgate.netepa.gov This rapid method, typically using DMF as the solvent, provides the desired products in high yields. researchgate.net Similarly, the synthesis of 1,2,3-triazole-based carbazole derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, resulting in better yields and shorter reaction times. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Carbazole Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Synthesis of 1,2,3-triazole-based carbazoles | Longer reaction time, 64–94% yield | Shorter reaction time, 72–96% yield | nih.gov |
| One-pot synthesis of 9H-carbazoles | - | 25 minutes, high yields | organic-chemistry.org |
| N-alkylation of carbazoles with bromoesters | - | Rapid, high yields | researchgate.netepa.gov |
Functionalization and Derivatization Strategies from this compound
The presence of both a reactive primary amine at the N-9 position and an aromatic carbazole core provides multiple avenues for the functionalization and derivatization of this compound.
Reactions Involving the Primary Amine Group at N-9
The primary amine group at the N-9 position is a versatile handle for a variety of chemical transformations. As a nucleophile, it can readily react with electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides, a reaction analogous to the Schotten-Baumann reaction. wikipedia.org It can also react with sulfonyl chlorides to yield sulfonamides, a transformation utilized in the Hinsberg test for amines. wikipedia.org
Furthermore, the N-9 amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the reaction of a carbohydrazide derivative of carbazole with various carbonyl compounds leads to the formation of Schiff's bases, which can be further cyclized. globalresearchonline.net
The primary amine can also be a substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides to form N,N'-diarylhydrazines or related structures. beilstein-journals.org Additionally, the reaction of 9H-carbazol-9-amine with 4-chloroquinoline (B167314) in isopropanol (B130326) results in the formation of N-(4-quinolinyl)-9H-carbazol-9-amine hydrochloride, demonstrating the nucleophilic character of the N-9 amine. prepchem.com
Electrophilic Aromatic Substitution on the Carbazole Moiety (e.g., C-3, C-6)
The carbazole ring system is electron-rich and susceptible to electrophilic aromatic substitution. The positions most prone to substitution are typically the C-3 and C-6 positions, due to the directing influence of the nitrogen atom. A variety of electrophilic substitution reactions can be performed on the carbazole core.
For example, the Friedel-Crafts acylation of 9-ethylcarbazole (B1664220) with acetyl chloride in the presence of aluminum chloride introduces an acetyl group at the C-3 position. researchgate.net This 3-acetyl-9-ethylcarbazole can then serve as a precursor for the synthesis of various other derivatives. researchgate.net
Other electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can also be expected to occur on the carbazole moiety, providing a means to introduce a wide range of functional groups onto the aromatic scaffold. The precise conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.
Annulation and Heterocycle Fusion Reactions
Annulation reactions provide a powerful tool for building complex molecular structures by forming new rings onto an existing scaffold. In the context of carbazole chemistry, these reactions are employed to construct a variety of fused and appended heterocyclic systems.
The incorporation of pyrazole (B372694) and pyrimidine (B1678525) rings into carbazole structures has been achieved through several synthetic pathways, often utilizing multicomponent reactions or cyclocondensation strategies.
One notable method involves a one-pot, four-component domino reaction under ultrasound irradiation to produce carbazole-thiazolidinone-pyrazole hybrids. nih.gov This approach begins with 3-amino-9-ethylcarbazole, which reacts with isothiocyanates, ethyl bromoacetate, and subsequently with hydrazine (B178648) hydrate (B1144303) to cyclize into the final pyrazole-containing product. nih.gov For instance, the reaction of carbazole-thiazolidinone-chromone hybrids with hydrazine hydrate in ethanol at 50°C under ultrasound conditions affords the corresponding pyrazole derivatives in excellent yields. nih.gov
| Starting Material | Reagents | Conditions | Product | Yield | Ref |
| Carbazole-thiazolidinone-chromone hybrid | Hydrazine hydrate | Ethanol, Ultrasound, 50°C | Carbazole-thiazolidinone-pyrazole hybrid | Excellent | nih.gov |
Table 1: Synthesis of Carbazole-Pyrazole Hybrids
The synthesis of pyrimidine-containing carbazoles has been explored through different strategies. One approach involves the construction of 9-(pyrimidin-2-yl)-9H-carbazole derivatives using a Cp*Rh(III)/H+ tandem catalytic system. nih.gov This method facilitates the direct C-H/N-H annulation of carbazoles with pyrimidines. Another strategy focuses on creating a sulfonamide linkage between the carbazole and pyrimidine rings. nih.gov In this method, a carbazole-3-sulfonyl chloride is reacted with an aminopyrimidine to yield the corresponding N-(pyrimidinyl)carbazole-3-sulfonamide. nih.gov
| Carbazole Precursor | Pyrimidine Precursor | Coupling Method | Product Type | Ref |
| Carbazole | 2-Chloropyrimidine | Cp*Rh(III)/H+ catalysis | 9-(Pyrimidin-2-yl)-9H-carbazole | nih.gov |
| 9-Ethylcarbazole-3-sulfonyl chloride | Aminopyrimidine | Sulfonamide bond formation | N-(Pyrimidinyl)-9-ethylcarbazole-3-sulfonamide | nih.gov |
Table 2: Representative Syntheses of Pyrimidinyl-Carbazole Derivatives
Furthermore, pyrimidine derivatives of carbazolo-fused quinoxalines have been synthesized via the cyclocondensation of corresponding enol-ethers or chalcones with urea (B33335) or guanidine (B92328) nitrate. ijsr.net
Thiazole (B1198619) and oxadiazole moieties have been successfully integrated with the carbazole scaffold, yielding compounds with significant photophysical and biological properties.
The synthesis of carbazole-thiazole derivatives can be achieved through a one-pot, three-component reaction of a carbazole-based aldehyde (e.g., 9-ethylcarbazole-3-carbaldehyde), thiosemicarbazide, and a 2-bromoacetophenone (B140003) derivative. mdpi.comtandfonline.com This facile method proceeds in high yield without the need for an acid catalyst. mdpi.com Another powerful technique is the Knoevenagel condensation between 9-ethylcarbazole-3-carbaldehyde and various thiazolidin-4-one derivatives to create highly conjugated carbazole-thiazole systems. tandfonline.com
| Carbazole Precursor | Key Reagents | Reaction Type | Product | Ref |
| 9-Ethylcarbazole-3-carbaldehyde | Thiosemicarbazide, 2-Bromoacetophenone | One-pot three-component | Carbazole-thiazole derivative | mdpi.com |
| 9-Ethylcarbazole-3-carbaldehyde | Thiazolidine-5-one derivative | Knoevenagel condensation | Carbazole-thiazolidinone derivative | tandfonline.com |
Table 3: Methods for Synthesizing Carbazole-Thiazole Hybrids
For the synthesis of carbazole-oxadiazole derivatives, a common strategy involves the preparation of a carbazole-containing hydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov For example, a series of novel carbazole-oxadiazole compounds were prepared and evaluated for their potential as inhibitors of α-glucosidase and α-amylase. nih.gov The synthetic route typically starts with a carbazole carboxylic acid, which is converted to the corresponding acyl hydrazide, followed by dehydrative cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
The synthesis of carbazole-fused azepine derivatives is a less commonly documented area compared to five- and six-membered heterocycles. However, general methods for azepine synthesis can be conceptually applied. One such method involves the acylation of a carbazole precursor with succinoyl chloride, which can lead to the formation of an azepine ring system fused to the carbazole core. For example, acylation of 1,2,3,4-tetrahydro-9H-carbazole with succinoyl chloride has been reported to produce the corresponding azepine derivative. nih.gov Additionally, palladium-catalyzed C-H functionalization has been utilized to construct quinoline-fused triazolo-azepines, demonstrating a modern approach to building complex, fused heterocyclic systems. rsc.org While not starting from a carbazole, this strategy highlights the potential for intramolecular C-H activation/amination to form the seven-membered azepine ring fused to an aromatic core.
Stereoselective Synthesis of Chiral Carbazole-Amine Derivatives
The development of stereoselective methods for synthesizing chiral carbazoles is of great interest due to the importance of chirality in pharmacologically active molecules. A key area of focus has been the synthesis of C-N axially chiral carbazoles.
A significant advancement in this field is the use of an axial-to-axial chirality transfer strategy. rsc.org This method employs an intramolecular Buchwald-Hartwig amination starting from C-C axially chiral biaryl precursors. The chirality present in the starting biaryl is transferred to the newly formed C-N axial chirality in the carbazole product with high enantiospecificity, reaching up to 91%. rsc.orgresearchgate.net The mechanism of this chirality transfer has been investigated using DFT calculations. rsc.org
| Precursor | Reaction | Key Feature | Product | Enantiospecificity | Ref |
| C-C Axially Chiral Biaryl | Intramolecular Buchwald-Hartwig Amination | Axial-to-Axial Chirality Transfer | C-N Axially Chiral Carbazole | Up to 91% | rsc.orgresearchgate.net |
Table 4: Asymmetric Synthesis of C-N Axially Chiral Carbazoles
This approach provides a powerful tool for accessing enantiomerically enriched carbazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 9H-carbazol-9-amine hydrochloride by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Studies of Chemical Environments
Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a carbazole (B46965) derivative, the aromatic protons of the carbazole ring system exhibit characteristic chemical shifts in the downfield region, generally between 7.0 and 9.0 ppm. The specific shifts and coupling patterns of these protons provide insights into their positions on the carbazole nucleus. For instance, in carbazole itself, the protons at positions 4 and 5 are typically the most deshielded due to the anisotropic effect of the adjacent benzene (B151609) ring and the influence of the nitrogen atom. The signal for the N-H proton of the carbazole ring, when present, often appears as a broad singlet at a higher chemical shift, which can vary depending on the solvent and concentration. chemicalbook.com The introduction of the amine hydrochloride group at the 9-position significantly influences the electronic environment and, consequently, the chemical shifts of the neighboring protons.
Interactive Table: Representative ¹H NMR Chemical Shifts for Carbazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Carbazole | DMSO-d6 | 11.21 (s, 1H, NH), 8.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.16 (t, 2H) |
| 9-(Diethylaminomethyl)carbazole | CDCl₃ | 8.06 (d, 2H), 7.54 (d, 2H), 7.44 (t, 2H), 7.22 (t, 2H), 4.98 (s, 2H, -CH₂-), 2.68 (q, 4H, 2x-CH₂-), 1.07 (t, 6H, 2x-CH₃) nih.gov |
| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | CDCl₃ | 9.00 (s, 1H, CH olefinic), 8.63 (s, 1H), 8.16 (d, 1H), 8.09 (d, 1H), 7.53 (dd, 1H), 7.45 (dd, 1H), 7.32 (d, 1H), 7.29 (d, 1H), 4.40 (t, 2H, N-CH₂-CH₃), 2.26 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 1.48 (q, 3H, N-CH₂-CH₃) researchgate.net |
Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The carbazole ring system typically displays signals for its twelve carbon atoms in the aromatic region of the spectrum, generally between 100 and 150 ppm. The carbons directly bonded to the nitrogen atom (C4a, C4b, C8a, and C9a) show distinct chemical shifts influenced by the electronegativity of the nitrogen. The chemical shifts of the other aromatic carbons are determined by their position on the rings and the electronic effects of the substituents. The presence of the amine hydrochloride group at the 9-position will have a discernible effect on the chemical shift of the adjacent carbons.
Interactive Table: Representative ¹³C NMR Chemical Shifts for Carbazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-(9H-carbazol-9-yl)propanehydrazide Derivative | DMSO-d6 | 172.58, 155.90, 152.38, 134.15, 133.50, 129.20, 128.75, 127.58, 122.85, 121.70, 121.45, 119.80, 109.65, 56.80, 24.56 globalresearchonline.net |
| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | Not Specified | 162.7, 158.4, 140.3, 126.1, 123.0, 120.6, 119.1, 108.8, 37.7, 13.8, 11.2, 8.6 researchgate.net |
| 9H-carbazole-9-carbothioic methacrylic thioanhydride | Not Specified | 168.2, 142.1, 138.5, 127.3, 124.1, 121.0, 115.8, 18.9 researchgate.net |
Advanced NMR Techniques
To further refine the structural assignment of this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, confirming the bonding framework of the molecule. For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a crucial tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the location and influence of fluorine substituents within the molecule.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands. The N-H stretching vibrations of the amine hydrochloride group would likely appear as a broad band in the region of 3200-2800 cm⁻¹. The aromatic C-H stretching vibrations of the carbazole ring system are typically observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several sharp bands in the 1600-1450 cm⁻¹ region. globalresearchonline.net The C-N stretching vibrations will also be present, though their exact position can vary. The presence of the hydrochloride salt will influence the position and shape of the N-H bands.
Interactive Table: Characteristic FTIR Absorption Bands for Carbazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| N'-(4-(dimethylamino)3-(9H-carbazol-9-yl)- benzylidene)propanehydrazide | NH | 3172 | globalresearchonline.net |
| CH aromatic | 3047 | globalresearchonline.net | |
| CH aliphatic | 2959, 2851 | globalresearchonline.net | |
| C=O | 1670 | globalresearchonline.net | |
| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | C-H | 2971 | researchgate.net |
| C=C | 1627 | researchgate.net | |
| HC=N | 1584 | researchgate.net | |
| C-N | 1126 | researchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy provide insights into the electronic transitions and emissive properties of this compound. The UV-Vis spectrum of carbazole derivatives typically exhibits strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. nist.govnist.gov The exact positions and intensities of these bands are sensitive to the substitution pattern on the carbazole core. The introduction of the amine hydrochloride group at the 9-position can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) depending on its electronic influence.
Photoluminescence spectroscopy reveals the fluorescence or phosphorescence properties of the molecule. Many carbazole derivatives are known to be highly fluorescent. nih.gov The emission spectrum of this compound would show the wavelengths of light emitted after excitation at a specific wavelength. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is another important parameter that can be determined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Various ionization techniques can be employed for this purpose.
Fast Atom Bombardment (FAB-MS): This soft ionization technique is suitable for polar and thermally labile molecules, making it potentially useful for analyzing the hydrochloride salt of 9H-carbazol-9-amine. It would be expected to show a prominent pseudomolecular ion peak ([M+H]⁺), confirming the molecular weight of the free amine.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the chemical formula of 9H-carbazol-9-amine.
Low-Resolution Mass Spectrometry (LRMS): While less precise than HRMS, LRMS is valuable for providing the nominal molecular weight and, importantly, for analyzing the fragmentation pattern of the molecule. The fragmentation pattern, which shows the masses of the various fragments produced upon ionization, can be used to confirm the structure of the compound. For 9H-carbazol-9-amine, characteristic fragments would likely include the loss of the amine group and fragmentation of the carbazole ring system. The mass spectrum of the related compound 9-ethyl-9H-carbazol-3-amine shows a molecular ion peak, which is indicative of the stability of the carbazole core. nist.gov
Interactive Table: Mass Spectrometry Data for Related Carbazole Derivatives
| Compound | Ionization Method | m/z (relative intensity %) | Interpretation | Reference |
| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole imino derivative | Not Specified | 296 | (M-15 (CH₃); 0.5%) | mdpi.com |
| globalresearchonline.netrsc.orgchemicalbook.comThiadiazin-5-oxide derivative | Not Specified | 360, 344 | (M+, 1.0%), (M-16 (O), 0.7%) | mdpi.com |
| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | EI-MS | 318 (68) | [M + 1]⁺ | researchgate.net |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method provides the percentage composition of individual elements—typically carbon (C), hydrogen (H), and nitrogen (N), and in this case, chlorine (Cl)—which is then compared against the theoretical values calculated from the proposed molecular formula.
For this compound, the theoretical elemental composition is derived from its molecular formula, C₁₂H₁₁ClN₂. The molecular weight of this compound is 218.68 g/mol . The expected percentages for each element are:
Carbon (C): 65.91%
Hydrogen (H): 5.07%
Chlorine (Cl): 16.21%
Nitrogen (N): 12.81%
While specific experimental data for the elemental analysis of this compound is not widely available in published literature, the analysis of related carbazole derivatives demonstrates the utility of this technique. For instance, in the characterization of similar compounds, researchers report elemental analysis results that are in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby confirming the empirical formula.
Below is a table representing the theoretical elemental composition of this compound.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 65.91 |
| Hydrogen | H | 5.07 |
| Chlorine | Cl | 16.21 |
| Nitrogen | N | 12.81 |
This table presents the calculated theoretical elemental composition based on the molecular formula C₁₂H₁₁ClN₂. Experimental data from synthesized batches would be compared to these values for formula confirmation.
X-ray Diffraction Analysis for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
However, the structural analysis of closely related carbazole derivatives by X-ray diffraction offers valuable insights into the likely solid-state conformation of the carbazole moiety. For example, the crystal structure of (9H-Carbazol-9-ylmethyl)diethylamine reveals specific bond lengths and angles within the carbazole ring system and shows intermolecular interactions like π-π stacking. It is plausible that this compound would exhibit similar fundamental structural features within its carbazole core.
A hypothetical table of crystallographic data that would be obtained from a successful X-ray diffraction analysis is presented below to illustrate the type of information this technique provides.
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
| Density (calculated) (g/cm³) | Not Determined |
This table represents the crystallographic parameters that would be determined from a single-crystal X-ray diffraction analysis. Currently, this data is not available for this compound in the public domain.
The acquisition of experimental X-ray diffraction data for this compound would be a valuable contribution to the field, providing definitive proof of its molecular structure and allowing for a deeper understanding of its solid-state properties.
Photophysical and Electrochemical Research on 9h Carbazol 9 Amine Hydrochloride and Its Derivatives
Electronic Structure and Optical Bandgap Investigations
The electronic structure of carbazole (B46965) derivatives is fundamental to their optical and electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the resulting energy gap (E_g), dictate the absorption and emission characteristics of these compounds.
In a study of a donor-acceptor molecule combining carbazole and triphenylamine (B166846) with 4,5-diazafluorene (B6599424), density functional theory (DFT) calculations revealed a spatial separation of the HOMO and LUMO. The HOMO and HOMO-1 were localized on the triphenylamine donor unit, while the LUMO was centered on the 4,5-diazafluorene acceptor moiety. This separation is indicative of a bipolar character. The optical bandgap (E_g^opt) for this specific derivative, determined from its solid-state absorption spectrum, was calculated to be 2.93 eV. researchgate.net
The strategic derivatization of the carbazole molecule allows for the fine-tuning of these electronic properties. The introduction of various functional groups can alter the HOMO and LUMO energy levels. For instance, research on different carbazole-derived molecules has shown that HOMO energy levels can range from -5.67 eV to -6.02 eV, depending on the electron-donating or electron-withdrawing nature of the attached aryl groups. researchgate.net In star-shaped derivatives of carbazole and 1,3,5-triazine (B166579), the HOMO is a non-bonding orbital with respect to the linking C-C bond, while the LUMO is a bonding orbital, a feature that influences the molecule's behavior upon excitation.
Luminescence and Emission Properties
The luminescence of carbazole derivatives is a key area of research, with significant attention paid to their fluorescence quantum yields, the influence of intramolecular charge transfer, and the effect of the solvent environment.
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. For carbazole derivatives, this property can be highly variable and is influenced by the molecular structure. Research on two specific low-molecular-weight compounds incorporating a 9-ethyl-9H-carbazole moiety provides concrete examples of these values.
Table 1: Absorbance, Fluorescence Maxima, and Quantum Yields of Selected Carbazole Derivatives
| Compound | Medium | λ_abs (nm) | λ_fl (nm) | Φ_F |
| (Z)-4-(4-(dimethylamino)benzylidene)-1-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1H-imidazol-5(4H)-one | CHCl₃ | 471 | 555 | 0.40 |
| (Z)-4-(4-(dimethylamino)benzylidene)-1-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1H-imidazol-5(4H)-one | PMMA film | 490 | 585 | 0.20 |
| 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) | CHCl₃ | 488 | 520 | 0.90 |
| 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) | PMMA film | 495 | 525 | 0.70 |
Data sourced from scientific diagrams related to the synthesis and electronic spectra of new low-molecular-weight compounds.
Fluorescence lifetimes, which describe the average time a molecule spends in the excited state before returning to the ground state, are also critical. In a study of a 9-aminoacridine (B1665356) derivative, which shares structural similarities with the amino-functionalized carbazole core, the analysis of fluorescence decays revealed multiple components. Short-lived components in the range of 80–450 picoseconds and 0.7–3.2 nanoseconds were attributed to the formation and decay of an intramolecular charge transfer state. nih.gov A longer component of approximately 9.0 ns was related to the normal emission from the acridine (B1665455) singlet excited state. nih.gov
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular charge transfer (ICT) is a critical process in many donor-acceptor (D-A) carbazole derivatives. Upon photoexcitation, an electron moves from the electron-rich donor part of the molecule to the electron-deficient acceptor part, creating a charge-separated excited state. This phenomenon is fundamental to the unique optical properties of these materials. researchgate.net
The amine group, a key feature of 9H-carbazol-9-amine, is a potent electron donor that promotes ICT in the electronic excited state. A specific manifestation of this is Twisted Intramolecular Charge Transfer (TICT), where the formation of the charge transfer state is accompanied by intramolecular rotation around a chemical bond, often the bond connecting the amine donor to the aromatic core. This process introduces additional non-radiative decay pathways that can influence the fluorescence quantum yield. The existence of ICT in carbazole derivatives is often confirmed by their emission characteristics in solvents of varying polarity. researchgate.net
Solvatochromic Effects on Emission Characteristics
Solvatochromism describes the change in a substance's color—and more specifically, its absorption or emission spectra—with a change in solvent polarity. Many carbazole derivatives exhibit pronounced solvatochromic shifts in their fluorescence spectra. This effect is often a strong indicator of a significant change in the molecule's dipole moment between the ground and excited states, which is characteristic of ICT.
In a computational study of star-shaped compounds containing both carbazole (donor) and 1,3,5-triazine (acceptor) units, a strong solvatochromic effect in the emission spectra was observed. This was attributed to the formation of a highly polar charge-transfer excited state, with a calculated dipole moment significantly larger than that of the ground state. Similarly, a study on a triphenylimidazole-phenylacrylonitrile derivative with a donor-π-acceptor structure reported positive solvatochromic fluorescence, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. For one carbazole derivative, a red shift was observed in the fluorescence spectrum as solvent polarity increased, with emission peaks shifting from the 360 nm range to around 435 nm in dichloromethane (B109758) (DCM). researchgate.net
Electrochemical Redox Behavior and Electropolymerization Potential
The electrochemical properties of carbazole derivatives, particularly their oxidation and reduction potentials, are crucial for their application in electronic devices. Cyclic voltammetry is a primary technique used to investigate this behavior.
Cyclic Voltammetry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is used to study the redox processes of molecules and to determine their HOMO and LUMO energy levels experimentally. The oxidation potential is related to the HOMO level (the ease of removing an electron), while the reduction potential relates to the LUMO level (the ease of adding an electron).
Studies have shown that the introduction of carbazole groups into a molecular structure can significantly lower the oxidation potentials, indicating a higher HOMO energy level and improved hole-injection ability. This is a desirable characteristic for materials used in the hole-transporting layers of organic light-emitting diodes (OLEDs).
Furthermore, the carbazole moiety is known to be electrochemically active and can undergo electropolymerization. The electrochemical polymerization of a 2-(9H-carbazol-9-yl) acetic acid monomer was successfully carried out using cyclic voltammetry on both platinum (Pt) and indium tin oxide (ITO) electrodes. This process involves the oxidative coupling of carbazole units to form a polymer film on the electrode surface. The resulting polymer can exhibit electrochromic properties, changing color in response to an applied voltage. For instance, a poly(2-(9H-carbazol-9-yl) acetic acid) film was observed to be transparent in its neutral state and green in its oxidized state.
Correlation with Hole-Transporting Capabilities in Optoelectronic Devices
Carbazole derivatives are renowned for their excellent hole-transporting properties, a key characteristic for their use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). nih.govacs.org The carbazole moiety is electron-rich and possesses a high hole mobility, facilitating the efficient transport of positive charge carriers. nih.gov
The structural rigidity and high thermal stability of the carbazole unit contribute to the morphological stability of thin films in devices, a critical factor for longevity and performance. nih.gov The ability to functionalize the carbazole at various positions, including the nitrogen atom (N-9) and the aromatic rings (C-2, C-3, C-6, and C-7), allows for the fine-tuning of its electronic properties to match the energy levels of other materials within a device, thereby enhancing charge injection and transport. nih.gov
Research into donor-acceptor (D-A) type carbazole derivatives has shown that strategic molecular design can significantly enhance hole-transporting capabilities. For instance, substituting the carbazole core with diphenylamine (B1679370) groups at the 3 and 6 positions creates a strong donor unit. When this is coupled with an electron-withdrawing acceptor group, the resulting D-A structure can lead to a smoother surface morphology in thin films and higher hole mobility. rsc.org This improved interfacial contact and efficient hole transport are crucial for achieving high power conversion efficiencies in perovskite solar cells. rsc.org Furthermore, specific atoms within the molecular structure of these derivatives, such as sulfur and carbonyl groups, can effectively passivate defects at the interface between the perovskite layer and the hole transport material, further boosting device performance. rsc.org
The following table summarizes the performance of different carbazole-based hole transporting materials (HTMs) in perovskite solar cells, highlighting the impact of molecular structure on device efficiency.
| Hole Transporting Material | Power Conversion Efficiency (PCE) | Reference |
| KZ | Lower than KZRD | rsc.org |
| KZIC | Lower than KZRD | rsc.org |
| KZRD | 20.40% | rsc.org |
This table illustrates the superior performance of the KZRD derivative, attributed to its optimized molecular structure for hole transport and defect passivation.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost.
Prediction of Electronic Structures (HOMO-LUMO Energies)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov
DFT calculations are widely employed to determine the energies of these orbitals. For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole (B46965) ring system, while the LUMO distribution depends on the nature and position of substituents. researchgate.net Theoretical studies on various carbazole derivatives show that their HOMO-LUMO gaps can be tuned by altering substituents, which in turn affects their optical and electronic properties. researchgate.netmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can significantly lower or raise the orbital energies. While specific DFT calculations for 9H-carbazol-9-amine hydrochloride are not extensively documented in the literature, the principles from related N-substituted carbazoles can be applied. rsc.org The protonation of the amino group to form the hydrochloride salt would be expected to lower the energy of the HOMO due to the electron-withdrawing effect of the ammonium cation.
Table 1: Representative Calculated HOMO-LUMO Gaps for Carbazole-Based Compounds
| Compound/Derivative Class | Calculation Method | Predicted HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| Carbazole-based oligomers | DFT/B3LYP/6-31G(d) | Varies with structure | researchgate.net |
| Carbazole dyes with Cl substituents | TD-DFT | ~3.1 - 3.8 (from spectra) | mdpi.com |
| General Triazine Derivative | DFT/B3LYP/6-311++G | 4.4871 | irjweb.com |
Note: This table presents data for related carbazole structures to illustrate the application of DFT in predicting electronic properties. The values are representative and depend on the specific molecule and computational method used.
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms. For carbazole derivatives, DFT has been used to investigate the mechanisms of their synthesis, such as the gold-catalyzed formation of carbazole alkaloids and the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls. researchgate.net
Studies on the reactions of aminocarbazoles, such as their condensation with ethyl-3-oxobutanoate, have also been supported by computational methods to understand product formation. nih.gov By modeling the geometries of reactants, intermediates, and products, researchers can rationalize why a particular reaction pathway is favored over another. For this compound, DFT could be used to model its reactivity, such as its behavior in nucleophilic substitution reactions or its thermal decomposition pathways, by calculating the energy barriers for each potential step.
Conformational Analysis and Molecular Dynamics Simulations
Most drug-like molecules are flexible and can exist in multiple spatial arrangements, or conformations. ijpsr.com Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. pharmaguideline.com For N-substituted carbazoles, computational studies have investigated the conformations of the substituents relative to the planar carbazole ring. rsc.org
Molecular dynamics (MD) simulations complement these studies by modeling the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility in different environments, such as in various solvents. nih.gov For this compound, key conformational questions would involve the rotation around the N-N bond and the orientation of the ammonium group relative to the carbazole plane. These conformations can be influenced by intramolecular hydrogen bonding and steric effects. westernsydney.edu.au MD simulations could reveal how the molecule interacts with solvent molecules and how its conformational landscape changes, which is crucial for understanding its solubility and transport properties.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that correlate the chemical structure of a compound with its physical properties or biological activity. wikipedia.orgdrugdesign.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find a mathematical relationship with an observed property.
For carbazole derivatives, QSAR models have been developed to predict their anticancer and antimicrobial activities. nih.govresearchgate.netnih.gov For example, a QSAR study on carbazole derivatives targeting topoisomerase II inhibition found that the octanol-water partition coefficient was a key parameter influencing activity, highlighting the importance of lipophilicity for cell membrane penetration. nih.gov Similarly, models have been built for carbazole imidazolium salts to understand the structural requirements for their cytotoxic activity. researchgate.net For this compound, an SPR model could be developed to predict properties like its solubility, melting point, or a specific biological activity by correlating these endpoints with descriptors derived from its computed structure and electronic properties.
In Silico Screening and Molecular Docking Studies (for biological targets)
In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. mdpi.com Molecular docking is a key technique in this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results are often ranked using a scoring function that estimates the binding affinity.
The carbazole scaffold is present in many biologically active molecules, and numerous docking studies have been performed on its derivatives to explore their potential as therapeutic agents. nih.govnih.gov These studies have targeted a wide range of proteins, including those involved in cancer (e.g., kinesin spindle protein, topoisomerase) and microbial infections. nih.govmdpi.comnih.gov For example, docking studies have guided the synthesis of new carbazole derivatives as potent anticancer and antioxidant agents by predicting their interactions with the active sites of target enzymes. nih.gov While specific docking studies on this compound are not widely reported, its structure could be readily docked into various protein targets to screen for potential biological activities, providing a rational basis for further experimental testing.
Table 2: Examples of Molecular Docking Studies on Carbazole Derivatives
| Carbazole Derivative Class | Biological Target | Key Finding | Reference |
|---|---|---|---|
| Carboline and Carbazole Derivatives | Kinesin Spindle Protein (KSP) | Identified potent ATP-competitive inhibitors. | nih.gov |
| Carbazole Sulfonamides | Tubulin (Colchicine Site) & Topo I | Compounds showed potent inhibition of tubulin polymerization and Topo I. | nih.gov |
| Carbazole-Chalcone Analogues | Topoisomerase II | QSAR models highlighted the importance of flexibility and lipophilicity for activity. | nih.gov |
Applications in Advanced Materials Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives are extensively utilized in OLEDs, primarily for their role in facilitating efficient charge transport and emission. Their high triplet energy and good thermal stability are critical for developing durable and high-performance devices.
Hole-Transporting Layers (HTLs) and Emitters
The strong electron-donating nature of the carbazole and triphenylamine (B166846) units makes them ideal for creating efficient hole-transporting materials (HTMs). researchgate.net A significant challenge in OLED technology is the degradation of the amorphous organic layers, particularly the hole-transport layer, due to heat generated during operation. To counter this, researchers focus on developing materials with a high glass-transition temperature (Tg), which imparts greater thermal stability. researchgate.net
A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine, conjugated with other carbazole or triphenylamine derivatives, have been synthesized. These materials exhibit excellent thermal stability, with high glass-transition temperatures ranging from 148 to 165 °C. researchgate.netnih.govresearchgate.net When incorporated into OLED devices, these carbazole-based HTMs have led to significantly enhanced current, power, and external quantum efficiencies compared to devices using standard HTMs. nih.govresearchgate.net
Beyond their role in transport layers, carbazole-based molecules are also used as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org Bipolar host materials, which possess both electron-donating (like carbazole) and electron-accepting moieties, help create a balance between electron and hole transport within the emitting layer. This balanced charge transport broadens the exciton recombination zone, leading to more efficient and stable OLEDs. acs.org
Table 1: Performance of OLEDs with Carbazole-Based Hole-Transporting Materials
| Device Configuration | HTM | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| Standard Device | NPB only | 8.9 | 6.5 | 4.5 |
| Device with HTM 3b | 4-(9H-carbazol-9-yl)triphenylamine derivative | 12.1 | 9.8 | 6.3 |
| Device with HTM 3c | 4-(9H-carbazol-9-yl)triphenylamine derivative | 13.5 | 10.2 | 6.9 |
This table is generated based on reported research findings to illustrate the comparative performance enhancement.
Triplet Emitter Stabilization
In phosphorescent OLEDs (PhOLEDs), electrically generated singlet and triplet excitons can both contribute to light emission, allowing for theoretical internal quantum efficiencies of up to 100%. To achieve this, phosphorescent emitters are dispersed in a host material. The host material must have a higher triplet energy level than the emitter to prevent energy back-transfer and effectively confine the triplet excitons on the guest emitter molecules. acs.org
Carbazole derivatives are excellent candidates for host materials due to their inherently high triplet energies. acs.org For instance, introducing a benzimidazole moiety to a carbazole structure has been shown to create bipolar host materials with high thermal stability and high triplet energies. Theoretical calculations show that a large dihedral angle between the carbazole donor and other parts of the molecule can lead to weak electronic coupling, which helps maintain a high triplet energy. acs.org Pyridinyl-carbazole derivatives have also been developed as host materials, demonstrating high triplet energies of around 2.81-2.82 eV, making them suitable for hosting both green and blue phosphorescent emitters and leading to devices with high external quantum efficiencies. rsc.org
Photovoltaic Devices
The versatile electronic properties of carbazole derivatives have established them as key materials in the development of next-generation solar cells, including both dye-sensitized and perovskite technologies.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, carbazole-based compounds are primarily used as photosensitizers (dyes). These dyes are responsible for absorbing sunlight and injecting electrons into the semiconductor layer (typically TiO2). rsc.org The design of these dyes often follows a "push-pull" architecture, where an electron-donating carbazole unit is linked to an electron-accepting group via a π-conjugated spacer. mdpi.com This structure facilitates intramolecular charge transfer upon photoexcitation, which is essential for efficient electron injection.
Perovskite Solar Cells (PSCs)
Carbazole derivatives play a crucial role in enhancing the efficiency and stability of perovskite solar cells, primarily serving as hole-transporting materials (HTMs). The HTM extracts holes from the perovskite absorber layer and transports them to the electrode. An ideal HTM should have appropriate energy level alignment with the perovskite's valence band for efficient hole extraction. researchgate.net
Numerous carbazole-based molecules have been designed and synthesized for this purpose, leading to PSCs with remarkable power conversion efficiencies (PCE). researchgate.netnih.gov In one study, a three-armed carbazole derivative used as an HTM in a CH3NH3PbI3-based perovskite cell resulted in a PCE of 14.79%. researchgate.net
Furthermore, carbazole derivatives are used as passivation agents to improve the durability of perovskite films. The strong hydrophobicity of the carbazole moiety can protect the moisture-sensitive perovskite layer. acs.org When carbazole-based agents are used to form a passivation layer on the perovskite surface, the resulting films show significantly improved stability against humidity. These passivated devices have achieved PCEs of up to 24.3% with extraordinary long-term operational stability, maintaining 95% of their initial efficiency after 1000 hours of operation. acs.org Molecules such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) are also used to form hole-selective layers that reduce interfacial defects and improve energy level alignment. researchgate.net
Table 2: Performance Data for Perovskite Solar Cells with Carbazole-Based HTMs
| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
|---|---|---|---|---|
| SGT-405 (Carbazole Derivative) | 14.79 | 0.99 | 20.84 | 0.72 |
| Spiro-OMeTAD (Standard) | 15.6 | 1.02 | 21.5 | 0.71 |
Data derived from published research to show the effectiveness of carbazole derivatives as HTMs.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs), also known as organic thin-film transistors (OTFTs), are fundamental components of flexible electronics, sensors, and displays. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Carbazole derivatives have been widely investigated as p-type (hole-transporting) semiconductors for OFETs due to their excellent charge transport properties and environmental stability. researchgate.netmdpi.com
Researchers have synthesized and characterized a variety of novel semiconductors based on carbazole. For instance, phenyl and phenylthienyl derivatives end-functionalized with carbazole have shown p-channel characteristics with carrier mobilities reaching 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios of up to 10⁴. nih.gov The arrangement and intermolecular organization of the molecules in the thin film are critical for efficient charge transport. acs.org
Derivatives based on an expanded diindolo[3,2-b:2′,3′-h]carbazole core have been integrated into OTFTs, demonstrating good performance as air-stable p-type semiconductors. acs.org Additionally, oligocarbazole–thiophene derivatives have been developed for solution-fabricated OFETs. By varying the length of the alkyl chains attached to the carbazole nitrogen, the material's processability and the transistor's performance can be optimized. researchgate.net These studies demonstrate that the carbazole framework is a versatile platform for designing high-performance semiconductors for the next generation of organic electronics. researchgate.net
Table 3: List of Compounds
| Compound Name | Acronym/Abbreviation |
|---|---|
| 4-(9H-carbazol-9-yl)triphenylamine | - |
| [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | 2PACz |
| N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine | NPB |
| tris[2-phenylpyridinato-C2,N]iridium(III) | Ir(ppy)3 |
| 2,2',7,7'-tetrakis(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene | Spiro-OMeTAD |
Sensors and Chemosensors
The inherent fluorescence of the carbazole structure makes it a promising candidate for the development of fluorescent sensors and chemosensors. Research has indicated that 9H-carbazol-9-amine, the free base of the hydrochloride salt, can function as a fluorescent probe. biosynth.com A notable application is in the detection of chloride ions, highlighting its potential in the field of chemical sensing. biosynth.com
Derivatives of the carbazole scaffold are widely explored for their sensing capabilities. For instance, various carbazole-based compounds have been developed as chemosensors for the detection of a range of analytes, including metal ions and nitroaromatic compounds. researchgate.net The sensing mechanism often relies on the modulation of the carbazole's fluorescence upon interaction with the target analyte.
| Analyte | Sensing Mechanism | Potential Application |
|---|---|---|
| Chloride Ions | Fluorescence Quenching | Environmental monitoring, biological sensing |
Functional Coatings and Optical Devices
While direct applications of 9H-carbazol-9-amine hydrochloride in functional coatings and optical devices are not extensively documented in publicly available research, the broader family of carbazole derivatives is integral to this field. The carbazole moiety is a key component in materials designed for optoelectronic applications due to its excellent hole-transporting properties and thermal stability. researchgate.net
Polymeric Carbazole Materials and Organic Semiconductors
The carbazole nucleus is a fundamental component in the design of many organic semiconductors. rsc.org Polymers incorporating the carbazole structure are widely investigated for their application in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. researchgate.net These materials typically exhibit good thermal stability and hole-transporting capabilities, which are crucial for the performance of such devices. ktu.edu
The polymerization of carbazole derivatives often occurs through functional groups at the 3, 6, or 2, 7 positions of the carbazole ring, leading to the formation of conjugated polymers with desirable electronic properties. While the direct polymerization of this compound is not a commonly reported route for the synthesis of organic semiconductors, the presence of the carbazole scaffold suggests its potential as a building block for such materials. The development of novel polymerization strategies could potentially enable the incorporation of this specific carbazole derivative into new classes of organic semiconductors.
| Compound Name |
|---|
| This compound |
| 9H-carbazol-9-amine |
Based on a comprehensive review of available scientific literature, there is insufficient specific data for the chemical compound This compound to generate a detailed article that adheres to the requested outline.
The body of research on carbazole compounds is extensive; however, it primarily focuses on various derivatives where the carbazole nucleus is modified with other chemical moieties to enhance specific biological activities. Information detailing the in vitro antibacterial, antifungal, antiviral, or kinase-inhibiting properties of this compound itself is not available in the public domain.
Studies on the antimicrobial and antitumor potential of the carbazole class of compounds are well-documented for a wide range of derivatives, but these findings cannot be attributed to the specific, unsubstituted amine hydrochloride requested. Generating content based on these derivatives would be scientifically inaccurate and would not meet the precise requirements of the subject.
Therefore, a scientifically accurate article focusing solely on the biological activities of "this compound" as per the provided structure cannot be constructed at this time.
Biological Activities and Mechanistic Insights in Vitro and in Silico Investigations
Antitumor and Antiproliferative Investigations (in vitro cell line studies)
Interactions with DNA and Other Biomolecules
The planar, tricyclic structure of the carbazole (B46965) ring system allows it to interact with biological macromolecules, most notably DNA. buu.ac.th In silico and in vitro studies have demonstrated that carbazole derivatives can bind to DNA. buu.ac.th For instance, a synthesized carbazole thiazole (B1198619) (CT) derivative was observed to rapidly bind to DNA upon entering a cell. buu.ac.th This interaction is a key aspect of the biological activity of some derivatives, particularly in the context of their anticancer properties. The ability to intercalate with DNA or bind to its grooves can disrupt cellular processes and is a mechanism shared by several classes of therapeutic agents. buu.ac.th
Cell Growth and Apoptosis Modulation Studies (in vitro)
Carbazole derivatives have been extensively investigated for their effects on cell proliferation and their ability to induce programmed cell death (apoptosis), primarily in cancer cell lines. mdpi-res.comnih.gov
One study reported that a 2-nitrocarbazole derivative demonstrated significant anticancer activity against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC₅₀ values of 7 ± 1.0 µM and 11.6 ± 0.8 µM, respectively. mdpi-res.com Notably, this compound did not affect the growth of the non-cancerous MCF-10A mammary epithelial cell line. mdpi-res.com Further investigation through immunofluorescence and docking simulations suggested that the compound interferes with tubulin organization, which disrupts the microtubule network and triggers apoptosis in MCF-7 cells. mdpi-res.com
Other research has focused on synthesizing carbazole derivatives with flexible bonds to enhance their inhibitory activity. frontiersin.org Compounds derived from o-vanillin, for example, showed potent activity against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines, with one derivative, in particular, showing IC₅₀ values of 11.8, 9.77, and 7.47 µM, respectively. frontiersin.org
| Carbazole Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | MCF-7 (Breast) | 7.0 | mdpi-res.com |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | MDA-MB-231 (Breast) | 11.6 | mdpi-res.com |
| Compound 14a (o-vanillin derived) | A549 (Lung) | 11.8 | frontiersin.org |
| Compound 14a (o-vanillin derived) | HCT116 (Colon) | 9.77 | frontiersin.org |
| Compound 14a (o-vanillin derived) | MCF-7 (Breast) | 7.47 | frontiersin.org |
Neuroprotective Research
The therapeutic potential of N-substituted carbazoles has gained significant attention from researchers, particularly for their activity against neurological disorders. nih.govijpsr.comresearchgate.net
Antioxidative Activity in Neuronal Models (in vitro)
Oxidative stress is a key factor in the pathology of several neurodegenerative diseases. nih.gov Carbazole derivatives have demonstrated promising antioxidant activities in various in vitro models. researchgate.net
A study on 9-ethyl-9H-carbazole hydrazone derivatives found they possess radical scavenging capabilities and can protect neuronal PC12 cells from damage induced by amyloid-β. uniroma1.itsrce.hr In another investigation, a carbazole derivative, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, was found to protect neuro2a cells from cell death induced by hydrogen peroxide. nih.gov This compound was also shown to promote neurite outgrowth, suggesting a neurotrophic effect. nih.gov Similarly, research on N-substituted carbazoles identified 2-phenyl-9-(p-tolyl)-9H-carbazole as a potent antioxidant that significantly prevented cell death through a mechanism independent of glutathione. farmaciajournal.com
Cholinergic Agent Activity (e.g., Acetylcholine Receptor Binding)
A key strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. niscpr.res.in Several series of carbazole derivatives have been designed and evaluated as AChE inhibitors. researchgate.netnih.govssu.ac.ir
In one study, a series of triazole-containing 9H-carbazole derivatives were synthesized and tested for their anti-cholinesterase activity. nih.gov The 2-methylbenzyl derivative emerged as the most active compound with an IC₅₀ value of 1.9 µM against AChE. nih.gov Structure-activity relationship (SAR) studies revealed that small halogen atoms or electron-donating groups at specific positions on the benzyl (B1604629) ring could improve or be tolerated for anti-AChE activity. nih.gov Another study synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and found several to be selective AChE inhibitors, marking them as potential leads for further development. niscpr.res.in
| Carbazole Derivative Class | Most Active Compound Example | AChE Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazole-containing 9H-carbazoles | 2-methylbenzyl derivative (6c) | 1.9 | nih.gov |
| Triazole-containing 9H-carbazoles | Unsubstituted benzyl derivative (6p) | ≤ 3.8 | nih.gov |
| N-substituted carbazoles | 4-Fluoro derivative (4c) | 14.14 | researchgate.net |
| N-substituted carbazoles | 4-Chloro derivative (4b) | 17.52 | researchgate.net |
Amyloid Beta Peptide Inhibition Studies (in vitro)
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a primary hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation is a major therapeutic goal. Carbazole derivatives have been identified as effective inhibitors of Aβ fibril formation in vitro. buu.ac.thnih.gov
Research on N-alkyl carbazole derivatives demonstrated their ability to interfere with Aβ aggregation in neuronal N2a cells. nih.gov Molecular docking simulations showed that the most active derivatives adopt binding modes that involve key amino acid residues crucial for Aβ fibrillization. nih.gov Other studies have confirmed that carbazole-type compounds can efficiently inhibit the formation of β-amyloid fibrils and protect neuronal cells from Aβ-induced damage. buu.ac.thuniroma1.it
Other Investigated Biological Activities (in vitro and in silico)
The versatile carbazole scaffold has been explored for a wide range of other biological activities beyond anticancer and neuroprotective effects. In vitro and in silico studies have reported that various carbazole derivatives possess:
Antimicrobial and Antifungal Activity: N-substituted carbazoles, particularly those incorporating 1,2,4-triazole (B32235) or imidazole (B134444) moieties, have shown efficacy against bacteria like S. aureus and E. coli and fungi such as C. albicans. nih.gov
Anti-inflammatory Activity: Certain carbazole derivatives have been analyzed for their ability to inhibit cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs. farmaciajournal.com
Antiviral Activity: Derivatives related to the alkaloid ellipticine (B1684216) have shown inhibitory action against HIV replication. farmaciajournal.com Other carbazole compounds have been studied as potential inhibitors of targets related to SARS-CoV-2. mdpi-res.com
Enzyme Inhibition: Novel carbazole Schiff bases were investigated as inhibitors of human carbonic anhydrase isoforms I and II, which are involved in various physiological and pathological processes. researchgate.net
Antimalarial and Antituberculosis Activity: The broad biological profile of carbazole derivatives also includes reported activity against the pathogens responsible for malaria and tuberculosis. researchgate.net
These diverse findings underscore the significance of the carbazole structure as a "privileged scaffold" in medicinal chemistry, capable of serving as a foundation for developing a wide variety of therapeutic agents. ijpsr.comresearchgate.net
Anti-inflammatory Properties
Carbazole derivatives are recognized for their anti-inflammatory potential. mdpi.commdpi.comresearchgate.net Studies have shown that certain synthetic carbazole compounds can modulate key inflammatory pathways. For instance, the carbazole derivative LCY-2-CHO has been demonstrated to concentration-dependently inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism behind this effect involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression by interfering with the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Antioxidant Potential
The carbazole scaffold is associated with significant antioxidant activity, acting as free-radical scavengers. mdpi.comnih.govscispace.com This property is crucial for combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of various carbazole derivatives has been quantified using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method.
In one study, a series of newly synthesized carbazole derivatives were evaluated for their ability to scavenge DPPH radicals. nih.gov Several compounds demonstrated potent activity, with some exhibiting lower IC50 values (indicating higher potency) than the standard antioxidant, Trolox. nih.gov Another study highlighted carbazole-hydrazine-carbothioamide derivatives, with compounds 4h and 4y showing exceptionally high antioxidant potency with IC50 values of 0.73 µM and 0.38 µM, respectively. nih.gov Similarly, research on carbazoles from Clausena harmandiana identified derivatives like nordentatin (B92008) and 7-hydroxyheptaphylline (B1256475) as potent inhibitors of lipid peroxidation. scienceasia.org
Table 1: Antioxidant Activity of Selected Carbazole Derivatives
Antihistaminic Activities
The carbazole structure is a known pharmacophore for antihistaminic activity. mdpi.commdpi.com Research has focused on developing carbazole derivatives that can act as histamine (B1213489) H1 receptor antagonists. A study on novel tetrahydrocarbazole derivatives synthesized via Fischer-indole synthesis evaluated their antihistaminic effects using guinea pig ileum. researchgate.net Several of the synthesized ligands showed good percentage inhibition of histamine-induced contractions, indicating their potential as H1 receptor antagonists. researchgate.net Further investigation into specific derivatives has aimed to create dual-acting molecules that combine H1 receptor antagonism with other properties, such as 5-lipoxygenase inhibition, for treating allergic conditions. efmc.info
Pancreatic Lipase (B570770) Inhibition Studies
Inhibition of pancreatic lipase is a key strategy for the management of obesity. The carbazole scaffold has been identified as having potential in this area. mdpi.commdpi.comcore.ac.uk A review of N-substituted carbazole derivatives highlights pancreatic lipase inhibition as one of their diverse biological activities. mdpi.com Further studies have mentioned this potential, grouping it with other metabolic-related benefits. mdpi.comcore.ac.uk While specific IC50 values for carbazole derivatives are not as widely reported as for other activities, the consistent mention in literature suggests it is a recognized, albeit less explored, property of this chemical class. core.ac.ukdntb.gov.ua
Antimalarial Activities
Carbazole derivatives have emerged as a promising class of antimalarial agents. nih.gov Their mechanism often involves the inhibition of hemozoin formation (β-hematin polymerization), a critical detoxification process for the malaria parasite Plasmodium falciparum. huji.ac.il
A series of novel carbazole aminoalcohols were designed and synthesized, with several compounds showing potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.net Compound 7 from this series was particularly effective, with IC50 values of 0.248 µM against the 3D7 strain and 0.091 µM against the Dd2 strain. researchgate.net Another study identified amino-alcohol carbazoles as selective inhibitors of the parasite's Hsp90 protein, which is essential for its survival, further validating the antimalarial potential of this scaffold.
Table 2: Antiplasmodial Activity of Selected Carbazole Aminoalcohols
Antiepileptic Properties
The carbazole nucleus is found in compounds exhibiting anticonvulsant activity. mdpi.comresearchgate.net Research has explored various derivatives for their potential to treat epilepsy. In one study, a series of (E)-N-((2-chloro-9H-carbazol-3-yl)methylene)benzylamine derivatives were synthesized and evaluated for anticonvulsant activity using the Maximal Electroshock (MES) method in mice. ijfans.org Compound 4e, an unsubstituted benzenamine derivative, showed the most significant response, comparable to the standard antiepileptic drug phenytoin. ijfans.org Other studies have investigated N-Mannich bases of carbazoles and also found them to be effective in the maximal electrical shock induced convulsion model. tsijournals.com The phytochemicals reported to be responsible for the anticonvulsant activity in some natural sources include carbazole alkaloids. researchgate.net
DNA Methyltransferase 1 (DNMT1) Inhibition
Carbazole derivatives have been identified as potent non-nucleoside inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy. Aberrant DNA methylation by DNMT1 can lead to the silencing of tumor suppressor genes.
A study focused on designing and synthesizing novel carbazole derivatives led to the discovery of compound WK-23. This compound demonstrated a strong inhibitory effect on human DNMT1 with an IC50 value of 5.0 µM. The research highlighted that these non-nucleoside inhibitors could offer a safer therapeutic approach compared to traditional nucleoside analogs, which often have issues with stability and toxicity.
Table 3: DNMT1 Inhibition by a Selected Carbazole Derivative
Future Research Directions and Unexplored Avenues for 9h Carbazol 9 Amine Hydrochloride
Development of Novel Carbazole (B46965) Architectures and Derivatives
The synthesis of new chemical entities is the bedrock of discovery. For 9H-carbazol-9-amine hydrochloride, future synthetic efforts can be channeled toward creating previously inaccessible molecular architectures. The N-amino group serves as a key synthon for building complex heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds can lead to novel fused pyrazine or diazepine rings, while reactions with isothiocyanates could yield unique thiourea derivatives, which are themselves precursors to various five- and six-membered heterocycles. globalresearchonline.net
Future research should focus on:
Polyfunctionalized Carbazoles: Moving beyond simple N-substitution, the development of methods to functionalize both the nitrogen atom and the aromatic core of this compound will be crucial. This could lead to starburst molecules and dendritic structures with applications in materials science. researchgate.net
Fused Heterocyclic Systems: A systematic exploration of cyclization reactions starting from the N-amino group can generate diverse libraries of novel carbazole-fused heterocyles, such as triazoles, oxadiazoles, and pyrazoles. globalresearchonline.net These new structures could exhibit unique photophysical properties or biological activities.
Donor-Acceptor Architectures: The carbazole moiety is an excellent electron donor. researchgate.net The N-amino group provides a convenient point for attaching various electron-accepting groups, facilitating the synthesis of new donor-acceptor molecules with potential applications in optoelectronics. rsc.org
Multidisciplinary Research Approaches for Enhanced Functionality
The full potential of derivatives from this compound can be unlocked through collaborative, multidisciplinary research. The convergence of chemistry, biology, physics, and materials science will be essential for designing and validating next-generation functional molecules.
Key multidisciplinary avenues include:
Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) calculations can predict the structural, electronic, and optical properties of newly designed carbazole derivatives before their synthesis. jnsam.com This computational screening can prioritize synthetic targets for applications like dye-sensitized solar cells or pharmacological agents, saving significant time and resources. jnsam.com
Chemical Biology and Target Identification: For bioactive derivatives, identifying the specific molecular targets and pathways is crucial. mendeley.com This requires a combination of synthetic chemistry to create molecular probes, and biological techniques like proteomics and transcriptomics to elucidate mechanisms of action.
Materials Science and Device Engineering: The development of novel carbazole-based materials for optoelectronics necessitates close collaboration between synthetic chemists and materials scientists to optimize device performance, stability, and processability. nih.gov
Application of Green Chemistry Principles in Synthetic Methodologies
Future syntheses involving this compound and its derivatives must align with the principles of green chemistry to ensure sustainability and reduce environmental impact. bohrium.com The development of cleaner, more efficient synthetic protocols is a critical research direction.
Promising green chemistry approaches include:
Catalytic Methods: Employing catalysts, such as Lewis acids or transition metals like palladium and copper, can enable reactions under milder conditions with higher efficiency and selectivity, reducing waste. rsc.orgorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org
Bio-based Solvents: Replacing traditional volatile organic solvents with greener alternatives like glycerol or polyethylene glycol (PEG) can significantly reduce the environmental footprint of synthetic processes. rsc.orgresearchgate.net One study demonstrated the synthesis of carbazoles from hydroxy acetophenone and β-keto-ester in the bio-based solvent glycerol using a scandium triflate catalyst. rsc.org
Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)
To fully understand the structure-property relationships of novel carbazole derivatives, it is essential to move beyond standard characterization techniques. Integrating advanced and in-situ characterization methods will provide deeper insights into their behavior, particularly within functional devices.
Future characterization efforts should include:
Operando Spectroscopy: Techniques such as in-situ UV-Vis absorption, fluorescence spectroscopy, and electrochemical impedance spectroscopy (EIS) performed on active devices (like solar cells or OLEDs) can reveal dynamic changes in the material's properties during operation. doi.org This provides invaluable information on degradation mechanisms and charge transport dynamics.
Advanced Microscopy: High-resolution microscopy techniques can probe the morphology and nanostructure of carbazole-based thin films, which is critical for their performance in electronic devices.
Spectroelectrochemistry: This technique combines cyclic voltammetry with spectroscopy to study the electronic structure of molecules in different oxidation states, which is vital for understanding their redox properties and suitability for electronic applications. doi.org
Expanding the Bioactivity Spectrum and Identification of Novel Biological Targets
Carbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov A major future avenue is to expand this bioactivity spectrum and identify novel molecular targets for derivatives of this compound.
Unexplored areas for biological investigation include:
Neuroprotective Agents: Given the structural similarities of carbazoles to some neuroactive compounds, new derivatives could be screened for activity against neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov
Antiviral Agents: The COVID-19 pandemic has highlighted the urgent need for new antiviral drugs. Carbazole derivatives have been identified as a promising class of compounds for designing new antivirals, including those targeting SARS-CoV-2. mdpi.commdpi.com
Targeting Specific Signaling Pathways: Many diseases are driven by aberrant cell signaling. Future research can focus on designing carbazole derivatives that selectively inhibit key proteins in disease-relevant pathways, such as the JAK/STAT pathway in cancer or inflammatory diseases. mendeley.comresearchgate.net
Below is a table summarizing the bioactivity of some recently synthesized carbazole derivatives, indicating potential areas for expansion.
| Compound Class | Biological Activity | Target/Cell Line | Reference |
| Benzofuran-1,2,4-Triazoles | Anti-SARS-CoV-2 | Main Protease (Mpro), Spike Glycoprotein | mdpi.com |
| Oxadiazol-2-amines | Antibacterial, Antifungal, Anticancer | S. aureus, C. albicans, MCF-7 | researchgate.net |
| Dioxoisoindolinyl-propanoic acids | DNMT1 Inhibition, Anticancer | K562, HeLa | nih.gov |
| N-substituted carbazoles | Antimicrobial | C. albicans, S. aureus, E. coli | nih.gov |
| Tetrahydrocarbazole derivatives | Cytotoxic | Breast Cancer B20 | mdpi.com |
Integration into Next-Generation Optoelectronic and Electronic Devices
The excellent photophysical and charge-transporting properties of the carbazole core make it a prime candidate for use in organic electronics. researchgate.net Derivatives of this compound can be specifically designed for integration into next-generation devices.
Future applications in this area include:
Perovskite Solar Cells (PSCs): Carbazole-based molecules have emerged as highly efficient and stable hole-transporting materials (HTMs) in PSCs, offering a low-cost alternative to established materials like spiro-OMeTAD. researchgate.netosti.govresearchgate.net The unique N-amino functionalization could allow for better interfacial engineering between the perovskite and the HTM layer.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy. nih.gov New derivatives can be designed as bipolar host materials or as electron-transporting materials to improve device efficiency and lifetime. rsc.orgnih.gov
Flexible and Wearable Electronics: The demand for flexible electronic devices is growing. Carbazole-based conductive polymers are well-suited for these applications due to their stability and processability, opening avenues for their use in flexible displays, sensors, and wearable health monitors. nih.gov
The table below highlights the performance of various carbazole derivatives in different optoelectronic applications.
| Application | Carbazole Derivative Type | Key Performance Metric | Reference |
| Perovskite Solar Cells | Enamine-based HTM | Power Conversion Efficiency (PCE) of 17.8% | researchgate.net |
| Perovskite Solar Cells | Oligomeric cyclic HTM | PCE of 18.04%, enhanced stability | researchgate.net |
| Green PhOLEDs | Cyano- and Oxadiazole-substituted | Max. External Quantum Efficiency (EQE) > 22% | rsc.org |
| Green/Blue PhOLEDs | Pyridinyl-carbazole host | High Triplet Energy (2.81-2.82 eV) | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 9H-carbazol-9-amine hydrochloride in academic research?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds, as seen in carbazole derivatives. For example, Buchwald-Hartwig amination can introduce amine groups at the carbazole core. Reaction conditions (e.g., solvents like tetrahydrofuran, temperatures of 80–120°C, and bases such as potassium carbonate) are critical for optimizing yield and purity . Lab-scale synthesis prioritizes batch reactors over industrial continuous flow systems to allow precise control over reaction parameters .
Q. How can researchers ensure purity during the synthesis of this compound?
Post-synthesis purification methods include:
- Recrystallization : Using solvent pairs like ethanol/water to remove unreacted starting materials.
- Column Chromatography : Employing silica gel with gradients of ethyl acetate and hexane for separation .
Purity should be verified via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of byproducts .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm hydrogen and carbon environments.
- Infrared (IR) Spectroscopy : Identification of N-H stretches (~3300 cm) and aromatic C=C vibrations .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction conditions for derivatizing this compound?
Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:
- 2 Factorial Design : Test interactions between variables like reaction time (12–24 hours) and Pd catalyst concentration (1–5 mol%) .
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions for substitution reactions (e.g., introducing nitro or halogen groups) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in carbazole derivative synthesis?
- Iterative Validation : Compare computational predictions (e.g., density functional theory (DFT) for reaction pathways) with experimental outcomes. Adjust computational models using empirical data (e.g., Gibbs free energy barriers) .
- In Situ Monitoring : Use techniques like thin-layer chromatography (TLC) or real-time UV-Vis spectroscopy to track intermediate formation .
Q. How can electronic properties of this compound be analyzed for optoelectronic applications?
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO-LUMO gaps.
- Photoluminescence Spectroscopy : Quantify emission maxima and quantum yields (e.g., using integrating sphere setups) .
- Theoretical Calculations : Employ time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and compare with experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. How can researchers modify this compound to enhance its solubility for biological studies?
- Derivatization : Introduce sulfonic acid groups via electrophilic substitution or PEGylation through nucleophilic reactions.
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing biomolecules .
Q. What methodologies address discrepancies in reported biological activity data for carbazole derivatives?
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in cancer cell lines).
- Dose-Response Curves : Validate activity thresholds with triplicate experiments and statistical tools like ANOVA to assess significance .
Methodological Frameworks
Q. How can computational tools accelerate the discovery of novel this compound derivatives?
Q. What experimental designs are suitable for studying the environmental stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
